molecular formula C11H9ClN4O3S2 B4764016 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No. B4764016
M. Wt: 344.8 g/mol
InChI Key: KHBSAUFYKIBUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. It also disrupts the cell membrane of bacteria and fungi, leading to their death. In cancer cells, this compound induces apoptosis, leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has been found to have various biochemical and physiological effects. This compound has been shown to reduce the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine and butyrylcholine. It also disrupts the cell membrane of bacteria and fungi, leading to their death. In cancer cells, this compound induces apoptosis, leading to cell death.

Advantages and Limitations for Lab Experiments

2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it exhibits antibacterial, antifungal, and antitumor activities, making it a potential candidate for the development of new drugs. Its mechanism of action has also been studied extensively, providing researchers with a better understanding of how it works. However, a limitation is that it may not be effective against all types of bacteria, fungi, or cancer cells. It also has potential toxicity, which must be carefully considered during lab experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide. One direction is the development of new drugs based on its antibacterial, antifungal, and antitumor activities. Another direction is the exploration of its potential use as a pesticide and herbicide. Researchers may also study its potential use in other fields, such as environmental science and biotechnology.

Scientific Research Applications

2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3S2/c1-2-20-11-15-14-10(21-11)13-9(17)7-4-3-6(16(18)19)5-8(7)12/h3-5H,2H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBSAUFYKIBUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

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